molecular formula C10H11NO6S B2697295 (2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid CAS No. 300567-51-5

(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid

Cat. No. B2697295
CAS RN: 300567-51-5
M. Wt: 273.26
InChI Key: KMWLQLFXKIZXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid” is a chemical compound with the molecular formula C15H13NO6S and a molecular weight of 335.33 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides involved the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzodioxine ring attached to a sulfonylamino group and an acetic acid group .

Scientific Research Applications

Enantioselective Receptor for Sulfonylamino Acids

A study by Oliva et al. (2004) focused on the synthesis of an enantioselective receptor using a combination of a cis-tetrahydrobenzoxanthene skeleton with benzoxazole and an amidopyridine. This receptor exhibited chiral recognitions for sulfonylamino acids and was capable of enantioselective extraction from aqueous solutions of their salts, suggesting potential applications in chiral separations and purifications (Oliva et al., 2004).

Meta-C–H Functionalization of Benzoic Acid Derivatives

Li et al. (2016) developed a general protocol for meta-C–H olefination of benzoic acid derivatives using a nitrile-based sulfonamide template. This work demonstrates the potential of sulfonylamino-acetic acid derivatives in synthetic chemistry, enabling selective functionalization and further transformation of benzoic acid derivatives, which are crucial structural motifs in drug molecules and natural products (Li et al., 2016).

Sulfonic Acid-Containing Polybenzoxazine for Proton Exchange Membranes

Yao et al. (2014) synthesized a novel sulfonic acid-containing benzoxazine monomer for use in direct methanol fuel cells. The study underscores the importance of sulfonylamino-acetic acid derivatives in developing materials with high proton conductivity and low methanol permeability, crucial for fuel cell technology (Yao et al., 2014).

Antibacterial Activity of Benzoxazine Analogues

Research by Kadian et al. (2012) on the synthesis and evaluation of antibacterial activity of benzoxazine analogues reveals the potential biomedical applications of sulfonylamino-acetic acid derivatives. Their findings suggest these compounds exhibit significant activity against various bacterial strains, indicating their utility in developing new antibacterial agents (Kadian et al., 2012).

Carbonic Anhydrase Inhibitory Activities

Husain and Madhesia (2012) explored heterocyclic sulfonamides, including derivatives of sulfonylamino-acetic acid, for their inhibitory effects on carbonic anhydrase isozymes. This enzyme plays a role in various physiological processes, suggesting these compounds could be useful in treating disorders like glaucoma, epilepsy, and obesity (Husain & Madhesia, 2012).

Future Directions

The future directions for research on “(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid” could involve further exploration of its potential applications in proteomics research , as well as a more detailed investigation of its synthesis, chemical reactions, and mechanism of action.

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6S/c12-10(13)6-11-18(14,15)7-1-2-8-9(5-7)17-4-3-16-8/h1-2,5,11H,3-4,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWLQLFXKIZXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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